REACTION_SMILES
|
[CH3:19][C:20](=[O:21])[OH:22].[Cl:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[s:1]1[c:2]2[c:3]([cH:4][cH:5]1)[C:6](=[O:10])[CH2:7][CH2:8][CH2:9]2>>[s:1]1[c:2]2[c:3]([cH:4][c:5]1[Cl:11])[C:6](=[O:10])[CH2:7][CH2:8][CH2:9]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCc2sccc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCc2sc(Cl)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |